molecular formula C13H23ClN2O3 B2955614 tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate CAS No. 1353944-51-0

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate

Cat. No. B2955614
CAS RN: 1353944-51-0
M. Wt: 290.79
InChI Key: KTYWOEZSVPWIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate, commonly known as CTPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been used in various studies to investigate its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of CTPC is not fully understood. However, it has been suggested that CTPC exerts its therapeutic effects by inhibiting certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which may help improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
CTPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CTPC has also been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, CTPC has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTPC in lab experiments is its ability to inhibit the activity of specific enzymes and receptors. This allows researchers to study the effects of inhibiting these targets on various biological processes. Additionally, CTPC has been shown to have low toxicity, which makes it a suitable candidate for further studies.
One of the limitations of using CTPC in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and may limit its potential as a therapeutic agent. Additionally, the mechanism of action of CTPC is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for research on CTPC. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of CTPC and its potential side effects. Finally, the development of more soluble forms of CTPC may increase its potential as a therapeutic agent.

Synthesis Methods

The synthesis of CTPC involves the reaction of tert-butyl carbamate with 2-chloroacetyl piperidine. The reaction is carried out in the presence of a base to form CTPC. The purity of the compound is then confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

CTPC has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties. CTPC has been tested in vitro and in vivo to evaluate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential to treat inflammation and autoimmune diseases.

properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYWOEZSVPWIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate

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